Sodium sulfate decahydrate

Catalog No.
S565588
CAS No.
7727-73-3
M.F
H4NaO5S
M. Wt
139.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium sulfate decahydrate

CAS Number

7727-73-3

Product Name

Sodium sulfate decahydrate

IUPAC Name

disodium;sulfate

Molecular Formula

H4NaO5S

Molecular Weight

139.09 g/mol

InChI

InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2

InChI Key

IKUVTICOFCNXDT-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Solubility

In water, 28.1 g/100 g water at 25 °C
In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method)
Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water
Soluble in glycerin; insoluble in alcohol
SOL IN HYDROGEN IODIDE
Solubility in water: very good

Synonyms

disodium sulfate, mangxiao, mirabilitum, natrii sulphas, puxiao, sodium bisulfate, sodium bisulfate, monohydrate, sodium hydrosulfate, sodium sulfate, sodium sulfate, 35S-labeled cpd, sodium sulfate, decahydrate, sulfuric acid, monosodium salt, thenardite

Canonical SMILES

O.OS(=O)(=O)O.[Na]

Protein Precipitation

Sodium sulfate decahydrate (Na2SO4∙10H2O) is a popular choice in scientific research for protein precipitation. It works by creating an environment with high ionic strength, which disrupts the electrostatic interactions that stabilize proteins in solution. This disrupts protein solubility and causes them to precipitate out of the solution []. This technique is particularly useful for isolating and purifying specific proteins from complex mixtures found in cell lysates.

Here are some of the advantages of using sodium sulfate decahydrate for protein precipitation:

  • High selectivity: By adjusting the concentration of sodium sulfate, researchers can selectively precipitate different proteins based on their surface properties [].
  • Reversibility: Precipitated proteins can be recovered from the sodium sulfate solution by dialysis or dilution, allowing for further analysis [].
  • Cost-effective: Sodium sulfate decahydrate is a relatively inexpensive and readily available reagent.

Phase Change Material

Another area of scientific research involving sodium sulfate decahydrate is its use as a phase change material (PCM). PCMs are substances that can absorb and release heat during phase transitions (solid to liquid and vice versa). Sodium sulfate decahydrate has a convenient phase change temperature of around 32.4°C (90.3°F) []. This makes it a potential candidate for thermal energy storage applications.

Here are some potential benefits of using sodium sulfate decahydrate as a PCM:

  • Safety: Sodium sulfate decahydrate is non-toxic and relatively safe to handle [].
  • High latent heat: It possesses a high latent heat of fusion, meaning it can absorb or release a significant amount of heat during its phase change [].
  • Low cost: Similar to its use in protein precipitation, sodium sulfate decahydrate is an affordable material.
  • Congruent melting: Sodium sulfate decahydrate melts directly into a liquid solution, unlike some PCMs that go through a pasty phase. This can limit its design applications [].
  • Corrosion: While generally stable, it can be corrosive to certain metals like aluminum and magnesium [].

Sodium sulfate decahydrate is a white, crystalline solid highly soluble in water []. It occurs naturally as a mineral (mirabolite) and can be produced through various industrial processes. Historically, it was obtained from mineral springs and played a crucial role in early chemistry []. Today, it's mass-produced for various industrial applications due to its low cost and ease of handling [].


Molecular Structure Analysis

The structure of sodium sulfate decahydrate consists of two sodium cations (Na+) bound to a sulfate anion (SO4²⁻). Each sulfate anion is further surrounded by ten water molecules (H2O) through hydrogen bonds []. These hydrogen bonds play a vital role in the stability of the crystal structure and its high solubility in water [].


Chemical Reactions Analysis

Sodium sulfate decahydrate undergoes various chemical reactions relevant to scientific research. Here are some key examples:

  • Synthesis: Sodium sulfate decahydrate can be synthesized by reacting sodium chloride (NaCl) with sodium sulfate (Na2SO4) in a saturated solution.
2NaCl (aq) + Na2SO4 (aq) → 2Na2SO4 • 10H2O (s) + 2Cl⁻ (aq)
  • Decomposition: Above 32 °C, sodium sulfate decahydrate loses its water molecules, dehydrating to anhydrous sodium sulfate (Na2SO4).
Na2SO4 • 10H2O (s) → Na2SO4 (s) + 10H2O (g)
  • Precipitation Reactions: Sodium sulfate decahydrate can be used to precipitate other sulfate salts by reacting with soluble metal cations. For example, reacting it with barium chloride (BaCl2) will precipitate barium sulfate (BaSO4), a common analytical technique.
Na2SO4 (aq) + BaCl2 (aq) → BaSO4 (s) + 2NaCl (aq)

Physical And Chemical Properties Analysis

  • Melting Point: 32 °C (dehydrates)
  • Boiling Point: Not applicable (decomposes)
  • Solubility: Highly soluble in water (39.2 g/100 mL at 20 °C) []
  • Density: 1.46 g/cm³ []
  • pH: Neutral (around 7 in aqueous solution)

Mechanism of Action (Not Applicable)

Scientific Research Applications

Sodium sulfate decahydrate finds numerous applications in scientific research due to its various properties:

  • Crystallization: It's a common drying agent and desiccant due to its ability to absorb water vapor.
  • Standard Solution Preparation: Its high purity and well-defined hydration state make it suitable for preparing standard solutions for analytical purposes.
  • Protein Purification: Due to its specific effects on protein solubility, it's used in protein precipitation protocols.
  • Histology: It can be used in tissue processing and dehydration during histological staining procedures.

Physical Description

Dry Powder, Pellets or Large Crystals, Liquid; Liquid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals; Gas or Vapor; Dry Powder, Liquid, Other Solid; Water or Solvent Wet Solid
Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent
White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO]
WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

Powder or orthorhombic bipyramidal crystals
White orthorhombic crystals or powde

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

138.96771368 g/mol

Monoisotopic Mass

138.96771368 g/mol

Heavy Atom Count

7

Taste

Bitter saline taste

Density

2.671
Relative density (water = 1): 2.7

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of sulfur oxides and sodium oxide.

Melting Point

884 °C
Latent heat of fusion: 24.4 kJ at melting point

UNII

36KCS0R750
0YPR65R21J

Related CAS

10034-88-5 (mono-Na salt monohydrate)
7681-38-1 (mono-Na salt)
7727-73-3 (di-Na salt decahydrate)

Drug Indication

indicated for bowel cleansing prior to colonoscopy or barium enema X-ray examination.

Therapeutic Uses

Cathartics
EXPL THER /The purpose of the study was/ to evaluate the early bone response to a nanotextured dental implant treated with sodium sulfate (Na2SO4), using a rabbit model. Twelve animals were randomly divided into group 1 (Control) - machined implants and group 2 (Test) - nanotextured implants. Extra-oral incision was performed to provide access to intended surgical site where the dental implant was inserted immediately after the extraction of the mandibular first premolar. Implant surface characterization was performed by scanning electron microscopy attached to energy dispersive spectroscopy and interferometry. Three weeks after surgery, the animals were induced to death and undecalcified sections of the samples were prepared for histological and histomorphometrical analysis. Surface characterization of the implant demonstrated enhanced surface area of anodized group compared to Control group with 19.2% +/- 6.2 versus 1.6 +/- 0.7, respectively. Histological evaluation demonstrated new bone formation starting from the buccal and lingual cortical walls on both groups. After three weeks, significant higher bone contact of 27% (p<0.05) was observed to nanotextured compared to machined implants (Control group). The anodization with sodium sulfate nanostructures to the implant surface that resulted in faster osseointegration.
/EXPL THER/ ... 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. ... Hepatic 3'-phosphoadenosine 5'-phosphosulfate concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.
VET: Cathartic
For more Therapeutic Uses (Complete) data for Sodium sulfate (12 total), please visit the HSDB record page.

Mechanism of Action

MoviPrep produces a watery stool leading to cleansing of the colon. The osmotic activity of polyethylene glycol 3350, sodium sulfate, sodium chloride, potassium chloride, sodium ascorbate, and ascorbic acid, when taken with 1 liter of additional clear fluid, usually results in no net absorption or excretion of ions or water.

Impurities

Anhydrous: 98% minimum, 0.5% Na2SO3

Other CAS

7727-73-3

Absorption Distribution and Excretion

Absorption of sodium sulfate after ingestion in rats was investigated. 35)S-Radioactivity excreted in urine during 24 hr indicated almost complete absorption from GI tract. Determination in serum 2 hr after admin revealed 3-fold increase in sulfate concentration rapid and almost complete absorption of inorganic sulfate occurs after oral admin in rats.
Rectal effluent if unabsorbed sulfates ; urine (predominant route for absorbed sulfates )
The importance of tissue sulfate concentrations in regulating 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthesis is not known. Therefore, this study was conducted to determine the influence of increased availability of inorganic sulfate on steady-state PAPS concentrations in various tissues. To increase tissue sulfate concentrations, 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. Serial blood samples were taken during the infusion and analyzed for sulfate concentrations. After 2 hr of infusion, liver, kidney, and brain were removed for quantification of tissue PAPS and sulfate concentrations. Infusion of sodium sulfate, cysteine, and methionine increased serum and tissue sulfate concentrations in a dose- and time-dependent manner. Serum sulfate concentrations increased from 0.8 to 14 mM during the infusion of sodium sulfate, whereas infusions of cysteine and methionine increased serum sulfate concentrations to 4.8 and 2.0 mM, respectively. Tissue sulfate concentrations also increased during sulfate infusion. Liver sulfate concentration increased from 0.8 to 4.8 mM, kidney concentration increased from 0.6 to 31 mM, and brain concentration increased from 0.1 to 0.6 mM. Similar to the serum sulfate concentrations, sulfate infusion was the most effective in increasing tissue sulfate concentrations, cysteine was intermediate, and methionine the least effective. Although sulfate concentrations in liver, kidney, and brain increased 6-, 50-, and 6-fold by infusing sulfate, respectively; tissue PAPS levels were not altered markedly. Hepatic PAPS concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.
The absorption of inorganic sulfate after ingestion was investigated in rats. After oral administration of Na235SO4, 35S radioactivity was measurable in plasma already after 15 min and its plasma concentration reached a peak after about 1.5-2 hr. The 35S-radioactivity excreted in urine during 24 hr after ingestion of Na235SO4 together with varying amounts of unlabelled Na2SO4 (0.25-5.0 mmol Na2SO4 per rat) indicated an almost complete absorption of inorganic sulfate from the gastrointestinal tract. Determination of the inorganic sulfate concentration in rat serum 2 hr after oral administration of 5.0 mmol Na2SO4 revealed a three-fold increase in serum sulfate concentration. The data suggest a rapid and almost complete absorption of inorganic sulfate after oral administration in the rat. Its importance in relation to the sulfate availability for sulfate conjugation of drugs is discussed.
Sodium sulfate can be used to enhance the conjugation of phenolic drugs with sulfate and to treat hypercalcemia. It is thought that sulfate in is absorbed slowly and incompletely from the digestive tract. The purposes of this investigation were to determine the absorption of large amount of sodium sulfate(18.1 g as the decahydrate, equivalent to 8.0 g of the anhydrous salt) and to compare the bioavailability when this amount is administered orally to normal subjects as a single dose and as four equally divided hourly doses. The 72-hr urinary recovery of free sulfate following single and divided doses was 53.4 +/- 15.8 and 61.8 +/- 7.8%, respectively (mean +/- SD, n=5, p > 0.2). The single dose produced severe diarrhea while the divided doses caused only mild or no diarrhea. Thus, a large amount of sodium sulfate, when administered orally in divided doses over 3 hr, is well tolerated and is absorbed to a significant extent. Orally administered sodium sulfate may be useful for the early treatment of acetaminophen overdose.
The renal excretion of potassium by unanesthetized sheep was studied in clearance studies in which water and sodium excretion were elevated by intravenous infusion of isotonic sodium chloride, hypertonic sodium phosphate, or hypertonic sodium sulfate. Aldosterone was infused at 10 ug/hr in some experiments with sodium sulfate. Sodium excretion increased in all experiments, rising at times to equal 25% of the filtered load. Urine flow increased in most experiments. Glomerular filtration rate increased only with infusion of isotonic saline. No consistent change in potassium excretion occurred under any of these loading conditions. This finding contrasts with the increase in potassium excretion commonly seen in man, dogs, and rats intravenously loaded with sodium salts.

Associated Chemicals

Sulfate ion;14808-79-8

Wikipedia

Sodium sulfate
Cannabidiol

Drug Warnings

Sodium sulfate used in treatment of hypercalcemia may result in hypokalemia and hypernatremia. Thus, the progress of patients with cardiovascular disease should be watched closely when ... infusions are administered.

Biological Half Life

Serum sulfate: 8.5 hours

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> COLOUR_RETENTION_AGENT; -> JECFA Functional Classes
Cosmetics -> Bulking; Viscosity controlling

Methods of Manufacturing

In Texas, subterranean sulfate brines are pumped to the surface where the brines are first saturated with NaCl before they are cooled by mechanical refrigeration to form Glauber's salt. This salt is then separated from its mother liquor, melted, and dehydrated with mechanical vapor recompression evaporators. Processing at Searles Lake, California, is similar to that of Texas brines. Brine is cooled to 16 °C to remove borax crystals then cooled to 4 °C, which precipitates Glauber's salt. This salt is then separated from its mother liquor, melted in multi-effect vacuum crystallizers to form anhydrous sodium sulfate, and dried. Both processes produce crystals that are 99.3-99.7% pure.
The Mannheim process produces sodium sulfate by reaction of sodium chloride and sulfuric acid. This reaction takes place in a fluidized-bed reactor or a specially made furnace called a Mannheim furnace. This method was last used in the United States in the 1980s. In another process, SO2, O2, and H2O react with NaCl. This is called the Hargreaves process. Only a minor amount of sodium sulfate is made in the United States using the Hargreaves process, but both the Hargreaves and the Mannheim processes are used widely in the rest of the world.
It is prepared by the neutralization of sulfuric acid with sodium hydroxide.
(1) Purification of natural sodium sulfate from deposits and brines; (2) by-product of hydrochloric acid manufacture from salt and sulfuric acid ... (3) by-product of phenol phenol manufacture (caustic fusion process); (4) Hargreaves process.

General Manufacturing Information

Utilities
Printing and Related Support Activities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Construction
Primary Metal Manufacturing
Mining (except Oil and Gas) and support activities
Wood Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
Services
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Petrochemical Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Miscellaneous Manufacturing
Paper Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Sulfuric acid sodium salt (1:2): ACTIVE
About half of all sodium sulfate produced is by a synthetic by-product of rayon, dichromate, phenol, or potash. Sodium sulfate made as a by-product is referred to as synthetic. Sodium sulfate made from mirabilite, thenardite, or naturally occurring brine is called natural sodium sulfate.
Common names have been given to sodium sulfate as a result of manufacturing methods. In rayon production, by-product sodium sulfate is separated from a slurry by filtration where a 7-10-cm cake forms over the filter media. Thus rayon cake was the term coined for this cake. Similarly, salt cake, chrome cake, phenol cake, and other sodium sulfate cakes were named.
Procedure used for /manufacturing acid/ dyes that level readily, exhaust quickly, & require strong acid... the bath (liquor) is formulated with water, sodium sulfate, & sulfuric acid

Analytic Laboratory Methods

Titration method for sodium sulfate in acid or basic dyes: official final action for color additives.
Quantitative Method for the Detection of Sodium Sulfate in Water: Flame Photometry: Concentrations greater than 1 mg/l (ppm) of sodium sulfate as sodium may be flame photometry. A minimum volume of 2 l of representative sample is collected in an appropriate container. A suitable volume of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve. Quantitative Method for the Detection of sodium sulfate in Soil: Flame Photometry: A variable range of concentrations of Sodium Sulfate as sodium in soil may be determined depending on the aliquot of extract atomized into a suitable flame photometer. A 5 g sample of 2 mm (sieve-size) soil, accurately weighted, is placed in a 50 ml narrow neck centrifuge tube. A 30 ml volume of 0.5 M magnesium acetate solution is added, the tube stoppered, and centrifuged for 5 minutes at 400 rev/s. The supernatant is decanted into a 100 ml volumetric flask. The extraction is repeated twice more and the extracts combined in the volumetric flask. The combined extracts are diluted to volume with 0.5 M magnesium acetate. A suitable aliquot of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Non Combustible Solids.
Keep well closed in a cool place. /Decahydrate/

Interactions

The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces nephrotoxicity as its major toxicity in rats. Previous studies have shown that NDPS induces nephrotoxicity following oxidation of the succinimide ring to form N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and the hydrolysis product of NDHS, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). Our recent work found that sodium sulfate potentiated NDPS nephrotoxicity, suggesting that sulfate conjugation of NDPS metabolites might be a bioactivation step mediating NDPS nephrotoxicity. The purpose of this study was to determine if sodium sulfate also potentiated the nephrotoxicity of the two nephrotoxic metabolites of NDPS and further to see if sodium sulfate potentiated NDHS and 2-NDHSA nephrotoxicity to the same degree. Male Fischer 344 rats (4-16 rats/group) received an intraperitoneal (ip) injection of sodium sulfate (10 mg/kg) 20 min before a non-nephrotoxic dose (0.05 mmol/kg, ip) of NDHS or 2-NDHSA, or vehicle (12.5% dimethyl sulfoxide in sesame oil). Renal function was then monitored over 48 hr. Sodium sulfate pretreatment potentiated the renal effects of a non-nephrotoxic dose of NDHS and 2-NDHSA to induce nephrotoxicity. Nephrotoxicity was characterized by diuresis, increased proteinuria, elevated blood urea nitrogen (BUN) concentration, increased kidney weight and proximal tubular necrosis. Differences in the potentiation of NDHS and 2-NDHSA nephrotoxicity by sodium sulfate were also observed as NDHS nephrotoxicity was potentiated to a lesser degree than 2-NDHSA-induced nephrotoxicity. These results support the likelihood that one or more sulfate conjugate(s) of NDPS metabolites contribute to NDPS nephrotoxicity.
N-acetylcysteine (NAC) has been proposed to decrease the toxicity of acetaminophen (AA) via two mechanisms: by increasing cysteine availability for hepatic glutathione biosynthesis and by increasing inorganic sulfate levels, which would increase AA sulfation and elimination. Because administration of sodium sulfate also reportedly decreases AA-induced toxicity, we have investigated the role of inorganic sulfate in the antidotal properties of NAC. Simultaneous administration of NAC (4 mmol/kg) and AA (2.5 and 4 mmol/kg) to male mice prevented AA-induced lethality and hepatotoxicity whereas sodium sulfate(4 mmol/kg) did not. Neither NAC nor sodium sulfate produced significant changes in the half-life (44 min) or clearance (9.0 mL/min/kg) of AA (4.0 mmol/kg) from blood nor were the amounts of AA-sulfate, AA-cysteine or AA-mercapturate excreted in urine altered. Injection of either sodium sulfate or NAC increased serum sulfate concentration and prevented the depletion in serum sulfate produced by AA. Hepatic adenosine 3'-phosphate 5'-phosphosulfate concentrations were decreased 15 and 30 min after AA and injection of either sodium sulfate or NAC lessened this effect. The concentration of glutathione in liver was decreased markedly after AA. NAC attenuated this effect but sodium sulfate did not. Sodium sulfate did not decrease covalent binding of tritium derived from [(3)H]AA to liver protein whereas NAC decreased binding by 25%. These findings show that administration of sodium sulfate increases serum sulfate concentration and hepatic adenosine 3'-phosphate 5'-phosphosulfate levels but does not protect against acetaminophen-induced hepatotoxicity in mice.
Activated charcoal is an effective inhibitor of acetaminophen absorption while sodium sulfate can prevent the depletion of endogenous inorganic sulfate associated with the formation of acetaminophen sulfate. Administration of activated charcoal plus sodium sulfate soon after acetaminophen overdose may reduce acetaminophen absorption and facilitate the elimination of absorbed acetaminophen by providing sufficient sulfate ion for rapid sulfation of the drug. This investigation was designed to determine if sodium sulfate modifies the inhibitory effect of activated charcoal on acetaminophen absorption or if activated charcoal affects the absorption of sodium sulfate. Eight normal adults received, on separate occasions, 1 g acetaminophen, 1 g acetaminophen and 18 g sodium sulfate (decahydrate), 1 g acetaminophen with 10 g activated charcoal and 1 g acetaminophen, with 10 g activated charcoal and 18 g sodium sulfate, in random order. Urine was collected for 48 hours and assayed for acetaminophen and its major metabolites and for inorganic sulfate. The results confirm that activated charcoal can reduce acetaminophen absorption and show that oral administration of activated charcoal with sodium sulfate does not alter the inhibitory effect of activated charcoal on acetaminophen absorption or the bioavailability of the sulfate. A combination of activated charcoal and sodium sulfate may therefore be useful for the initial management of acetaminophen overdose.
The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces acute polyuric renal failure in rats. Results of previous studies have suggested that NDPS may induce nephrotoxicity via conjugates of NDPS metabolites. Thus, the purpose of this study was to examine if administered sodium sulfate could alter NDPS nephrotoxicity. Male Fischer 344 rats (four rats per group) were administered a single intraperitoneal (i.p.) injection of sodium sulfate (0.035, 0.07, 0.35 or 3.5 mmol/kg) or sodium chloride (7.0 mmol/kg) 20 min before NDPS (0.2, 0.4 or 0.8 mmol/kg) or NDPS vehicle (sesame oil, 2.5 mL/kg) and renal function monitored at 24 and 48 hr. High dose sodium sulfate (3.5 mmol/kg) markedly attenuated NDPS nephrotoxicity, while sodium chloride had no effect on NDPS-induced renal effects. NDPS nephrotoxicity was also attenuated by a pretreatment dose of 0.35 mmol/kg sodium sulfate, while 0.07 mmol/kg sodium sulfate pretreatment potentiated NDPS 0.2 mmol/kg to produce nephrotoxicity without markedly attenuating NDPS 0.4 mmol/kg to induce renal effects. A dose of 0.035 mmol/kg sodium sulfate did not potentiate NDPS 0.2 mmol/kg to induce nephrotoxicity. These results suggest that sulfate conjugates of NDPS metabolites might contribute to NDPS nephrotoxicity.
Two experiments were conducted to investigate the effects of sodium sulfate water and the efficacy of nonnutritive feed additives in nursery pig diets. In Exp. 1, 320 barrows (5.4 +/- 0.1 kg BW and 21 d of age) were allotted to 1 of 8 treatments for 24 d in a 2 x 4 factorial with 2 levels of sodium sulfate water (control or 3,000 mg sodium sulfate/L added), and 4 dietary zeolite (clinoptilolite) levels (0, 0.25, 0.50, or 1%). Fecal samples were collected on d 5, 9, 16, and 23; visually scored for consistency (1 = firm and 5 = watery); and analyzed for DM. No interactions of sodium sulfate x zeolite were observed for any response criteria. ...

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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